CH2CHCOO(CH2)5CH3
C9H16O2
Hexyl acrylate
CAS No.: 2499-95-8
Cat. No.: VC21180066
Molecular Formula: C9H16O2
CH2CHCOO(CH2)5CH3
C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2499-95-8 |
|---|---|
| Molecular Formula | C9H16O2 CH2CHCOO(CH2)5CH3 C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | hexyl prop-2-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3 |
| Standard InChI Key | LNMQRPPRQDGUDR-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)C=C |
| Canonical SMILES | CCCCCCOC(=O)C=C |
| Boiling Point | 188 °C |
| Flash Point | 68 °C c.c. |
| Melting Point | -45.0 °C -45 °C |
Introduction
Physical and Chemical Properties
Hexyl acrylate is a clear, colorless liquid at room temperature with characteristic properties that make it suitable for various applications. The following table summarizes the key physical and chemical properties of hexyl acrylate:
The physical properties of hexyl acrylate significantly influence its handling characteristics, storage requirements, and application potential. The compound has a relatively low melting point (-45°C) and moderate boiling point, allowing it to remain liquid under standard operating conditions in industrial settings . Its low water solubility (57.4 mg/L) indicates its hydrophobic nature, which contributes to its utility in creating water-resistant polymers .
Synthesis and Production Methods
The industrial production of hexyl acrylate typically involves the esterification of acrylic acid with hexanol in the presence of an acid catalyst. This reaction follows a similar pathway to other acrylate esters, such as the synthesis of 2-ethylhexyl acrylate described in the literature .
A typical synthesis route involves the following steps:
-
Esterification of acrylic acid with hexanol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)
-
Addition of polymerization inhibitors (such as hydroquinone or its monomethyl ether) to prevent unwanted polymerization during synthesis
-
Purification through neutralization of acidic species
-
Distillation to remove impurities and obtain high-purity hexyl acrylate
Research literature describes more specialized synthesis approaches for specific applications. For example, the synthesis of 6-(4-cyano-biphenyl-4'-yloxy)hexyl acrylate (a derivative of hexyl acrylate) has been reported using acrylic acid and specific precursors in the presence of potassium hydrogencarbonate in N,N-dimethyl-formamide for 12 hours, with a reported yield of 80% .
Applications and Uses
Hexyl acrylate finds applications across various industries due to its polymerization capabilities and the useful properties of its polymers and copolymers. Key applications include:
Photo-initiated Chemical Vapor Deposition (pi-CVD)
Research has demonstrated the potential of hexyl acrylate as an initiator in photo-initiated chemical vapor deposition (pi-CVD). Hexyl acrylate undergoes auto-polymerization under ultraviolet (UV) radiation at a wavelength of 254 nm, allowing for the deposition of poly(hexyl acrylate) films on silicon substrates at high rates (approaching 1.7 μm min^-1 at a stage temperature of 12.1°C) . This application showcases the compound's value in thin-film coating technologies.
Polymer Science and Technology
Hexyl acrylate serves as an important monomer in polymer science for several applications:
-
Preparation of homopolymers with specific properties
-
Synthesis of copolymers with other acrylates, methacrylates, and vinyl monomers
-
Production of poly(hexyl acrylate-co-1,4-butanediol diacrylate-co-[2-(acryloyloxy)ethyl]trimethyl ammonium chloride) for capillary electrochromatography (CEC)
-
Development of pressure-sensitive adhesives
-
Formulation of specialty coatings with enhanced flexibility and water resistance
Research Applications
In research settings, hexyl acrylate has been utilized to develop α,ω-telechelic polymers with controlled functional end groups through techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization . These materials have potential applications in advanced materials science, including block copolymer synthesis and functional polymer development.
Polymerization Characteristics
Hexyl acrylate readily undergoes polymerization through various mechanisms, making it valuable for polymer synthesis.
Auto-polymerization
Hexyl acrylate can undergo auto-polymerization when exposed to ultraviolet radiation, particularly at 254 nm wavelength. This property has been exploited in photo-initiated chemical vapor deposition processes, allowing for controlled polymer film formation .
Controlled Radical Polymerization
Several controlled radical polymerization techniques have been successfully applied to hexyl acrylate:
-
RAFT Polymerization: The reversible addition-fragmentation chain transfer polymerization of hexyl acrylate has been studied using various functionalized dithiobenzoate esters as chain transfer agents. This approach allows for the synthesis of well-defined linear polymers with specific end-group functionalities such as hydroxyl (OH), carboxyl (COOH), or amine groups .
-
ATRP and RATRP: Atom transfer radical polymerization (ATRP) and reverse atom transfer radical polymerization (RATRP) have been employed to produce poly(hexyl acrylate) with controlled molecular weights and narrow molecular weight distributions. These methods offer advantages over conventional free radical polymerization in terms of structural control .
Copolymerization
Hexyl acrylate readily copolymerizes with various monomers, including other acrylates, methacrylates, vinyl acetate, and styrene. This versatility enables the production of copolymers with tailored properties for specific applications .
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Flammability | Flammable Liquid Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Aquatic Toxicity (Chronic) | Category 2 | H411: Toxic to aquatic life with long-lasting effects |
Environmental Impact and Toxicity
Ecotoxicological Information
Hexyl acrylate is classified as toxic to aquatic life with long-lasting effects (H411) . The compound's low water solubility (57.4 mg/L) and relatively high log P value (4.2) suggest potential for bioaccumulation in aquatic organisms .
Disposal Considerations
Proper disposal of hexyl acrylate and associated waste materials is essential to minimize environmental impact. Disposal should be conducted in accordance with local, regional, and national regulations. Waste treatment methods should consider the compound's hazardous properties, particularly its aquatic toxicity .
Recent Research Developments
Recent research involving hexyl acrylate has focused on several areas:
Photo-initiated Chemical Vapor Deposition
Researchers have explored the potential of hexyl acrylate as an initiator in photo-initiated chemical vapor deposition processes. Studies have demonstrated that hexyl acrylate undergoes auto-polymerization under UV radiation, allowing for the controlled deposition of polymer films with specific properties .
Synthesis of Telechelic Polymers
Advanced polymer synthesis techniques have been applied to hexyl acrylate to create α,ω-telechelic polymers with controlled end-group functionalities. These polymers have potential applications in various fields, including materials science and biomedical engineering .
Controlled Radical Polymerization
Comparative studies on the polymerization of hexyl acrylate using various controlled radical polymerization techniques (ATRP, RATRP, and RAFT) have provided insights into the molecular weight control, polydispersity, and kinetics of these processes . These findings contribute to the development of more efficient and controlled polymerization methods for hexyl acrylate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume